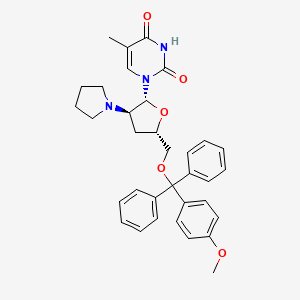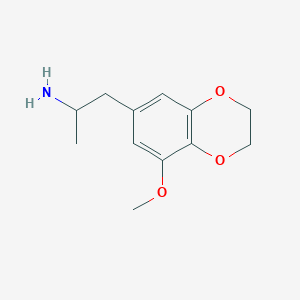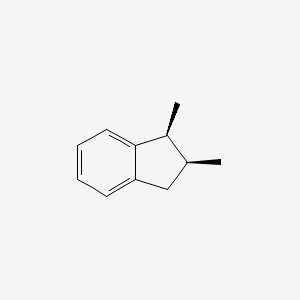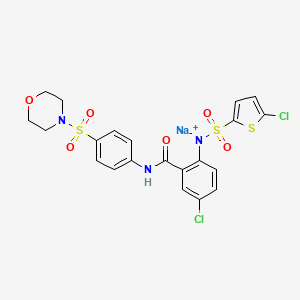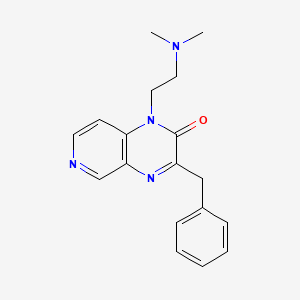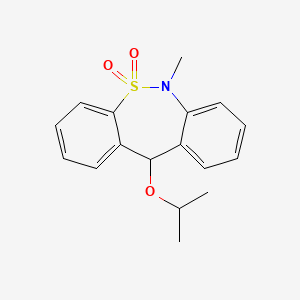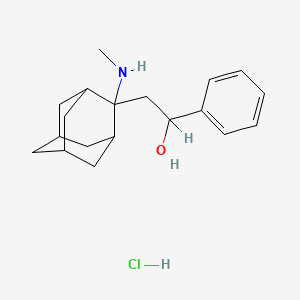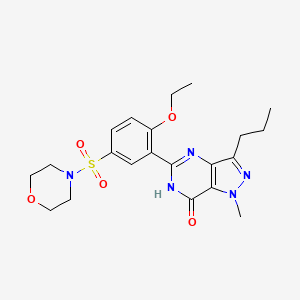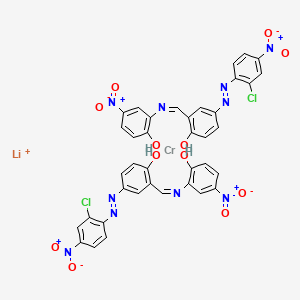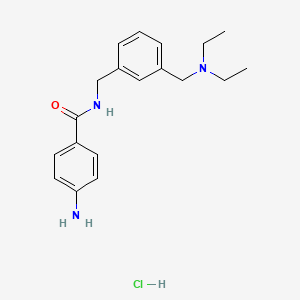![molecular formula C18H31Cl2N3O B12785227 Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French] CAS No. 125575-18-0](/img/structure/B12785227.png)
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate typically involves multiple steps. One common method includes the reaction of 4-propoxybenzaldehyde with diethylamine to form an intermediate, which is then reacted with cinnamoyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
科学研究应用
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide
- (E)-N’-[2-(diethylamino)ethyl]-3-(4-propoxyphenyl)prop-2-enimidamide
Uniqueness
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Compared to similar compounds, it may offer different advantages in terms of stability, solubility, and interaction with biological targets.
属性
CAS 编号 |
125575-18-0 |
|---|---|
分子式 |
C18H31Cl2N3O |
分子量 |
376.4 g/mol |
IUPAC 名称 |
(E)-N'-[2-(diethylamino)ethyl]-3-(4-propoxyphenyl)prop-2-enimidamide;dihydrochloride |
InChI |
InChI=1S/C18H29N3O.2ClH/c1-4-15-22-17-10-7-16(8-11-17)9-12-18(19)20-13-14-21(5-2)6-3;;/h7-12H,4-6,13-15H2,1-3H3,(H2,19,20);2*1H/b12-9+;; |
InChI 键 |
KTKOPUIODXPACI-ANOGCNOSSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=NCCN(CC)CC)N.Cl.Cl |
规范 SMILES |
CCCOC1=CC=C(C=C1)C=CC(=NCCN(CC)CC)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



